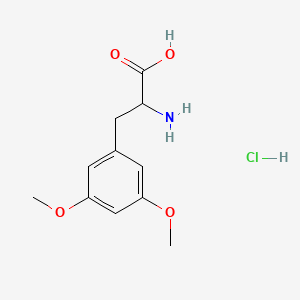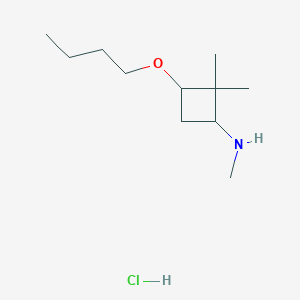
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23NO . It has a molecular weight of 221.77 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9 (12-4)11 (10,2)3;/h9-10,12H,5-8H2,1-4H3;1H . This indicates the specific arrangement of atoms in the molecule. The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The chemical compound 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride has been explored in various synthetic pathways and chemical transformations, contributing to medicinal chemistry and material science.
Synthesis of Protected Aminocyclobutanones : A study detailed the preparation of ɑ-aminocyclobutanone protected as its dimethyl acetal, a derivative closely related to the compound , as a modular synthon for accessing cyclobutanone-containing lead inhibitors for enzymes such as serine proteases and metalloproteases. This synthesis route demonstrates the compound's potential as a building block in drug discovery (Thahani S Habeeb Mohammad et al., 2020).
Transformations of Oxy Amides : Research into the alkylation of cycloalkanes and pyranopyridines with ethyl chloroacetate and ethyl 4-chlorobutanoate, followed by amide formation, showcases the utility of related structures in creating complex molecules, highlighting the versatility of such compounds in chemical synthesis (S. Sirakanyan et al., 2020).
Chemoselective Tert-butoxycarbonylation : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for amines illustrates the chemical's role in selective protection strategies, essential for peptide synthesis and other areas requiring precise functional group manipulation (H. Ouchi et al., 2002).
Material Science and Conservation
- Epoxy-Silica Polymers in Stone Conservation : The reaction of epoxy derivatives with primary amines, leading to solids investigated for stone conservation, showcases an application in material science. Such compounds contribute to developing new materials for preserving cultural heritage (P. Cardiano et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-butoxy-N,2,2-trimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9(12-4)11(10,2)3;/h9-10,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUYRHVTLNUQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



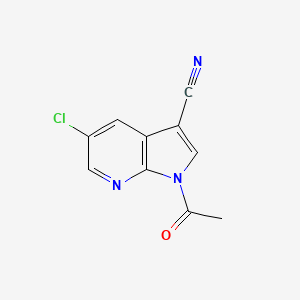
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
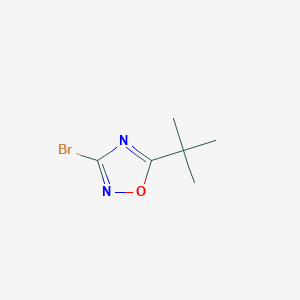
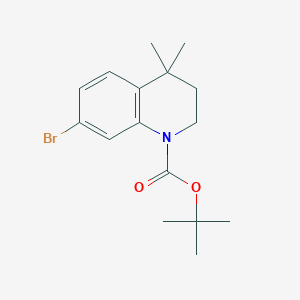
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)
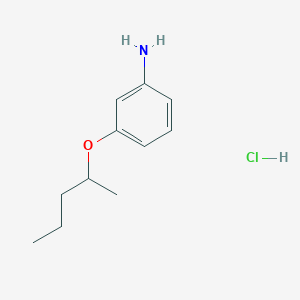
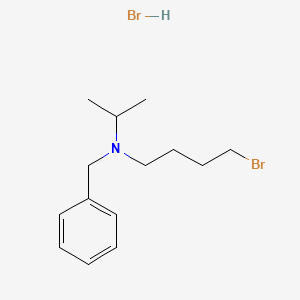
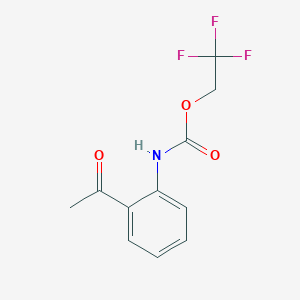
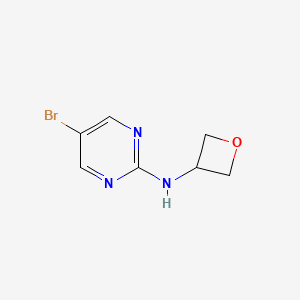
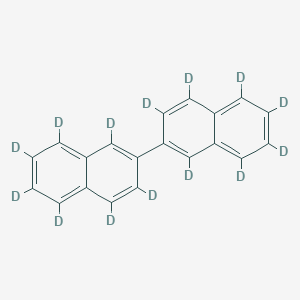
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
